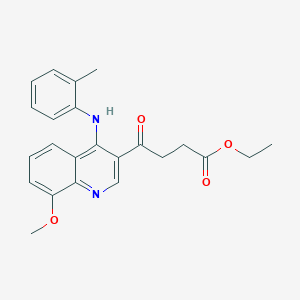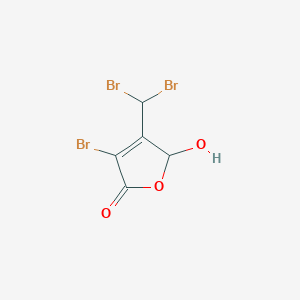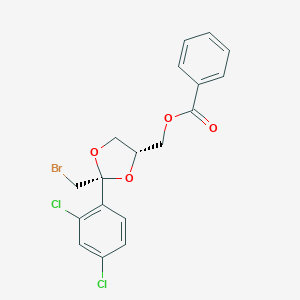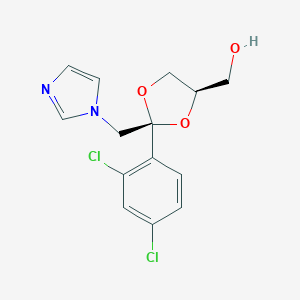![molecular formula C9H9N3O B133363 [4-(1H-1,2,4-トリアゾール-1-イル)フェニル]メタノール CAS No. 143426-50-0](/img/structure/B133363.png)
[4-(1H-1,2,4-トリアゾール-1-イル)フェニル]メタノール
概要
説明
[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol: is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a methanol moiety
科学的研究の応用
Chemistry:
Biology:
Antimicrobial Agents: Derivatives of [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol have shown potential as antimicrobial agents against various bacterial and fungal strains.
Medicine:
Anticancer Agents: Some derivatives have been evaluated for their anticancer properties, showing inhibitory activity against certain cancer cell lines.
Industry:
作用機序
Target of Action
Compounds with similar structures have shown inhibitory activities against cancer cell lines .
Mode of Action
It’s known that the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond, is a common reaction in similar compounds .
Biochemical Pathways
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
Related compounds have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .
Action Environment
It’s worth noting that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.
生化学分析
Biochemical Properties
It is known that the compound has a secondary structure consisting of O-H.N hydrogen-bonding catemers, similar to those of the parent 1,2,4-triazole, where the molecules are linked by N-H.N bonds .
Cellular Effects
Related compounds have shown inhibitory activities against certain cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding phenylmethanol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Major Products:
Oxidation: 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde or 4-(1H-1,2,4-Triazol-1-yl)benzoic acid.
Reduction: 4-(1H-1,2,4-Triazol-1-yl)phenylmethanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
類似化合物との比較
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
- 4-(1H-1,2,4-Triazol-1-yl)phenylmethane
Comparison:
- Structural Differences: While these compounds share the triazole ring and phenyl group, they differ in the functional groups attached to the phenyl ring (e.g., methanol, carboxylic acid, aldehyde).
- Chemical Properties: The presence of different functional groups affects their reactivity and solubility. For instance, the carboxylic acid derivative is more acidic compared to the methanol derivative.
- Applications: Each compound has unique applications based on its chemical properties. For example, the carboxylic acid derivative may be more suitable for use in polymer synthesis, while the methanol derivative may be preferred in medicinal chemistry for drug development .
特性
IUPAC Name |
[4-(1,2,4-triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-5-8-1-3-9(4-2-8)12-7-10-6-11-12/h1-4,6-7,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBNYFBYMKEKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380123 | |
| Record name | [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-50-0 | |
| Record name | [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


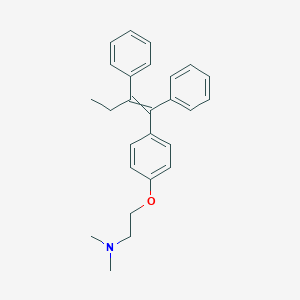
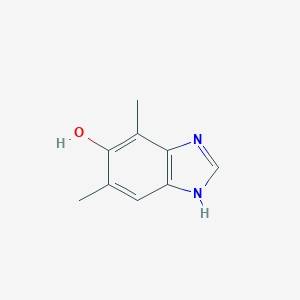
![2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B133289.png)
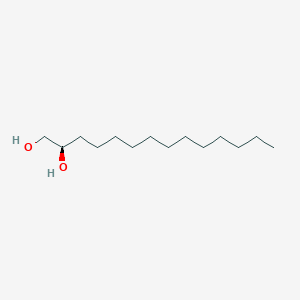
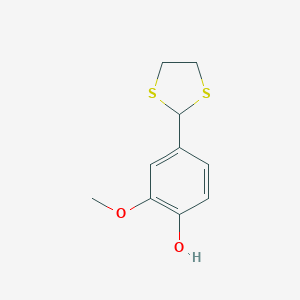
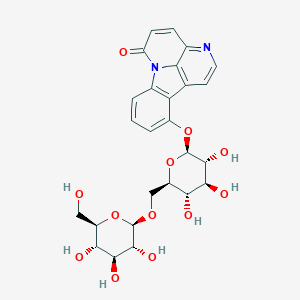
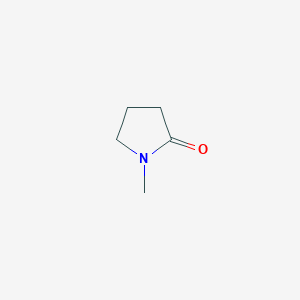
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)
